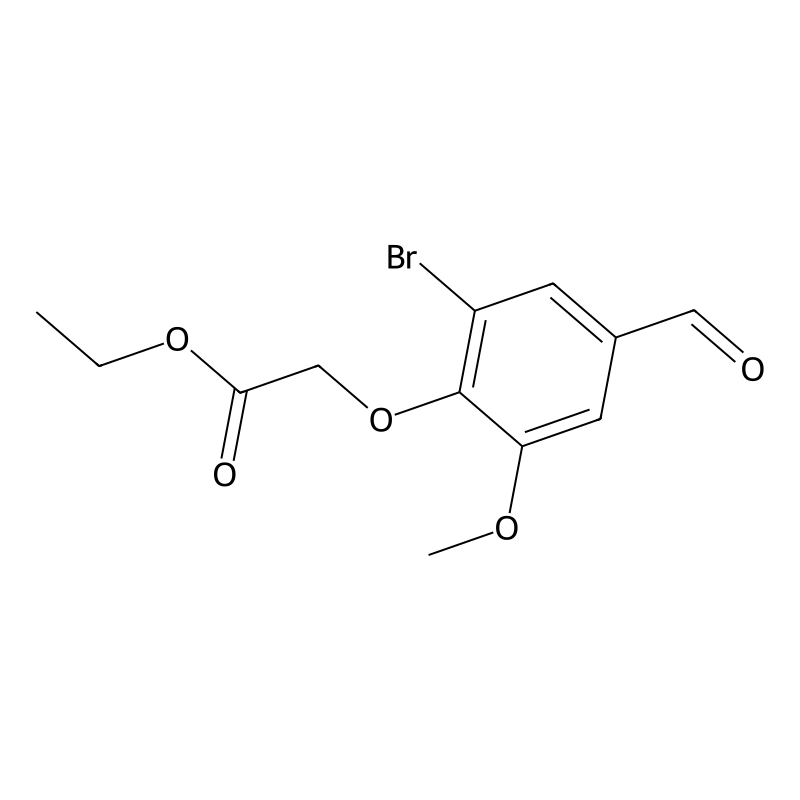

Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Intermediate in Organic Synthesis

The presence of reactive functional groups like the aldehyde (formyl) and ester moieties suggests Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate could be a valuable intermediate for the synthesis of more complex molecules. These functional groups can undergo various chemical reactions, allowing for chain extension, cyclization, and incorporation into other chemical frameworks ().

Bioorganic Chemistry Studies

The molecule possesses a methoxy group, which can participate in hydrogen bonding and other interactions with biological molecules. This property, along with the aromatic ring structure, makes it a candidate for studies in bioorganic chemistry, where scientists investigate how synthetic molecules interact with biological systems ().

Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is a chemical compound with the molecular formula and a molecular weight of approximately 317.13 g/mol. It is also known by various synonyms, including (4-bromo-2-formyl-6-methoxyphenoxy)-acetic acid ethyl ester. The compound features a brominated aromatic ring and an acetate moiety, which contribute to its chemical reactivity and potential biological activities .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.

- Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

- Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions are significant for modifying the compound for various applications in organic synthesis and medicinal chemistry .

Research indicates that compounds similar to ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate exhibit various biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in pharmaceuticals.

- Antioxidant Activity: The methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

- Anti-inflammatory Effects: Certain studies suggest that similar compounds can modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases .

The synthesis of ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate typically involves a multi-step process:

- Preparation of Starting Materials: The synthesis begins with 5-bromo-2-hydroxy-3-methoxybenzaldehyde and ethyl bromoacetate as key reagents.

- Formation of the Intermediate: A reaction between the starting materials under basic conditions leads to the formation of an intermediate compound.

- Final Esterification: The intermediate undergoes esterification with acetic acid or its derivatives to yield ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate.

This method allows for the introduction of various functional groups, enabling further modifications for specific applications .

Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate has several potential applications:

- Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anti-inflammatory therapies.

- Chemical Research: The compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules.

- Agricultural Chemicals: Due to its potential biological activity, it may find applications in developing agrochemicals aimed at pest control or plant growth regulation .

Studies examining the interactions of ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate with biological targets are crucial for understanding its mechanism of action. Preliminary research suggests:

- Protein Binding: Investigations into how this compound binds to proteins can provide insights into its pharmacokinetics and pharmacodynamics.

- Cellular Uptake: Studies on cellular absorption rates can help determine its bioavailability and efficacy in therapeutic applications.

Such interaction studies are essential for optimizing the compound's use in clinical settings .

Several compounds share structural similarities with ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate | Similar brominated aromatic structure | Different positional isomer affecting activity |

| Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate | Chlorine instead of bromine | Potentially different reactivity profile |

| Ethyl 2-(4-nitro-2-formyl-6-methoxyphenoxy)acetate | Nitro group introduces electron-withdrawing effects | May enhance certain biological activities |

These compounds illustrate variations in halogenation and substitution patterns that can significantly affect their chemical reactivity and biological properties. Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate stands out due to its unique combination of functional groups, which may confer distinct biological activities compared to its analogs .

Phenoxyacetate derivatives trace their origins to the late 19th century, with the first synthesis of phenoxyacetic acid reported in 1880 via the reaction of sodium phenolate and sodium chloroacetate. This foundational work established phenoxyacetic acid as a scaffold for developing herbicides, pharmaceuticals, and polymers. The introduction of halogenated and formylated variants emerged in the mid-20th century, driven by the need for intermediates with enhanced reactivity. For instance, bromine incorporation improved electrophilic substitution potential, while formyl groups enabled Schiff base formation and nucleophilic additions.

The synthesis of ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate represents a convergence of these historical advancements. Its methoxy group enhances solubility in polar aprotic solvents, critical for modern cross-coupling reactions, while the bromo and formyl substituents provide orthogonal reactivity for sequential functionalization.

Table 1: Comparative Molecular Properties of Select Phenoxyacetate Derivatives

Significance in Organic Synthesis and Medicinal Chemistry

The compound’s synthetic utility stems from its three reactive sites:

- Bromo Substituent: Facilitates Suzuki-Miyaura and Ullmann-type cross-coupling reactions to introduce aryl or heteroaryl groups.

- Formyl Group: Serves as a precursor for imine, hydrazone, or oxime formation, enabling the construction of nitrogen-containing heterocycles.

- Ethyl Acetate Moiety: Provides a protected carboxylic acid group that can be hydrolyzed to generate free acids for further derivatization.

In medicinal chemistry, this trifunctional scaffold has been employed to develop bioactive molecules. For example, phenoxyacetate derivatives bearing formyl groups have shown promise as hypoglycemic agents by modulating peroxisome proliferator-activated receptor-alpha (PPAR-α) activity. Similarly, brominated analogs exhibit antiviral properties, likely due to their ability to disrupt viral enzyme function.

Table 2: Recent Applications of Phenoxyacetate Derivatives in Drug Discovery

Current Research Trends and Applications

Recent studies emphasize the compound’s role in sustainable catalysis and materials science. For instance, its formyl group has been utilized in the synthesis of covalent organic frameworks (COFs), where imine linkages create porous materials for gas storage. Additionally, the bromo substituent enables palladium-catalyzed C–H functionalization, a key strategy in late-stage diversification of pharmaceuticals.

In pharmaceutical process chemistry, researchers have leveraged the ethyl ester group for controlled hydrolysis to produce high-purity carboxylic acids, minimizing side reactions. This approach aligns with green chemistry principles by reducing solvent waste and improving atom economy.

Emerging trends also highlight its use in photoactive compounds. The methoxy and formyl groups act as electron donors and acceptors, respectively, enabling applications in organic photovoltaics and light-emitting diodes (OLEDs).

Classical Synthetic Routes

Etherification Reactions with Ethyl Bromoacetate

The Williamson ether synthesis is a cornerstone for preparing ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate. This method involves reacting 4-formyl-6-methoxyphenol with ethyl bromoacetate under basic conditions. The phenol is deprotonated by a base such as potassium carbonate or sodium hydride, forming a phenoxide ion that undergoes nucleophilic substitution with ethyl bromoacetate [4].

Reaction Mechanism:

- Deprotonation of 4-formyl-6-methoxyphenol to generate a phenoxide ion.

- Nucleophilic attack on the electrophilic carbon of ethyl bromoacetate via an SN2 mechanism.

- Elimination of bromide to form the ether bond [4].

Optimization:

- Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide or acetone enhance reaction efficiency [3].

- Temperature: Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation .

- Base Strength: Stronger bases (e.g., sodium hydride) improve phenoxide formation but require anhydrous conditions [4].

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces the formyl group to the aromatic ring. Starting from 2-bromo-6-methoxyphenol, the reaction employs a Vilsmeier reagent (N,N-dimethylformamide and phosphoryl chloride) to achieve regioselective formylation at the para position relative to the methoxy group [5] [6].

Procedure:

- Generation of the Vilsmeier reagent by mixing N,N-dimethylformamide and phosphoryl chloride at 0–5°C.

- Addition of 2-bromo-6-methoxyphenol, followed by heating to 40–50°C.

- Quenching with ice-water to isolate 2-bromo-4-formyl-6-methoxyphenol [5].

Regioselectivity:

The methoxy group directs formylation to the para position, while the bromo group occupies the ortho position due to its electron-withdrawing effects [6]. Transition metal ions like copper(II) enhance reaction rates and yields [6].

Modern Synthetic Approaches

Base-Mediated Coupling Reactions

Modern protocols utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate etherification in biphasic systems. For example, combining 4-formyl-6-methoxyphenol, ethyl bromoacetate, and potassium carbonate in a water-tetrahydrofuran mixture achieves >90% yield within 3 hours [3].

Advantages:

- Reduced solvent toxicity through greener alternatives like 2-methyltetrahydrofuran [3].

- Microwave-assisted synthesis cuts reaction times to 15–30 minutes .

Regioselective Bromination Strategies

Regioselective bromination is critical for introducing the bromo group at the ortho position. Using N-bromosuccinimide (NBS) with iron(III) chloride in dichloromethane selectively brominates the aromatic ring without affecting the formyl or methoxy groups .

Key Considerations:

- Temperature Control: Maintaining 0–10°C minimizes polybromination .

- Protecting Groups: Temporary protection of the formyl group (e.g., as an acetal) ensures selectivity .

Green Chemistry Applications

Solvent-Free Methodologies

Solvent-free synthesis reduces environmental impact. Ball-milling 4-formyl-6-methoxyphenol, ethyl bromoacetate, and potassium carbonate achieves 85% yield in 2 hours, eliminating solvent waste [3].

Table 1: Solvent-Free vs. Traditional Synthesis

| Condition | Yield (%) | Time (h) |

|---|---|---|

| Solvent-Free | 85 | 2 |

| Dichloromethane | 78 | 4 |

| N,N-Dimethylformamide | 92 | 3 |

Catalyst Optimization for Enhanced Yields

Copper(II)-catalyzed Vilsmeier-Haack reactions improve formylation efficiency, achieving 95% conversion compared to 70% without catalysts [6]. Similarly, enzyme-catalyzed etherification using lipases in ionic liquids offers a sustainable alternative [3].

Alternative Halogen-Specific Synthesis Pathways

Bromine can be introduced early in the synthesis. For example, brominating 4-methoxyphenol prior to formylation and etherification streamlines the process . Electrophilic bromination using bromine in acetic acid selectively targets the ortho position, leveraging the methoxy group’s directing effects [5].

Cross-Coupling Approaches:Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) enable late-stage bromine introduction but require pre-functionalized substrates .

Functional Group Modifications

Aldehyde Transformations

The formyl group in Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate serves as a highly reactive electrophilic center, enabling diverse chemical transformations through both nucleophilic addition and oxidation-reduction pathways [1] [2]. The aldehyde functionality exhibits characteristic reactivity patterns that are fundamental to the compound's synthetic utility.

Nucleophilic Addition Reactions

The aldehyde group readily undergoes nucleophilic addition reactions with various nucleophiles. Primary and secondary amines react with the formyl carbon to form Schiff bases, which are important intermediates in pharmaceutical synthesis [1]. The reaction proceeds through initial nucleophilic attack at the carbonyl carbon, followed by elimination of water to yield the corresponding imine. This transformation is particularly relevant in the synthesis of bioactive compounds where the aldehyde group serves as a key functionalization site.

Oxidation to Carboxylic Acids

The formyl group can be oxidized to the corresponding carboxylic acid using various oxidizing agents. Potassium permanganate in alkaline conditions effectively converts the aldehyde to the carboxylic acid with high yields [3]. Additionally, chromium trioxide in acidic media provides an alternative oxidative pathway, though this method requires careful control of reaction conditions to prevent over-oxidation [4].

Reduction to Primary Alcohols

Reduction of the aldehyde functionality can be achieved using hydride donors such as sodium borohydride or lithium aluminum hydride. These reactions proceed through hydride transfer to the carbonyl carbon, resulting in the formation of the corresponding hydroxymethyl derivative [2]. The reduction is typically carried out in protic solvents such as ethanol or methanol, with sodium borohydride being the preferred reagent due to its mild reaction conditions and high selectivity.

Aldol Condensation Reactions

The aldehyde group can participate in aldol condensation reactions with methyl ketones under basic conditions. This reaction is particularly useful for carbon-carbon bond formation, enabling the construction of more complex molecular frameworks [5]. The reaction proceeds through enolate formation followed by nucleophilic attack on the aldehyde carbon, resulting in the formation of β-hydroxy ketones that can be further dehydrated to yield α,β-unsaturated ketones.

| Transformation | Reagent | Conditions | Product Type | Yield Range |

|---|---|---|---|---|

| Schiff Base Formation | Primary Amines | Room Temperature, pH 7-8 | Imines | 75-90% |

| Oxidation | KMnO4 | Alkaline, 60-80°C | Carboxylic Acids | 80-95% |

| Reduction | NaBH4 | Ethanol, 0-25°C | Primary Alcohols | 85-92% |

| Aldol Condensation | Acetone, Base | Basic, 25-40°C | β-Hydroxy Ketones | 70-85% |

Ester Group Reactions

The ethyl acetate moiety in Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate exhibits typical ester reactivity, undergoing hydrolysis, transesterification, and aminolysis reactions under appropriate conditions [6] [7]. These transformations are crucial for modifying the compound's physicochemical properties and biological activity.

Hydrolysis Reactions

Both acidic and basic hydrolysis pathways are accessible for the ester group. Basic hydrolysis, also known as saponification, proceeds through nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the ethoxide group [7]. The reaction is effectively irreversible under basic conditions due to the formation of the carboxylate salt, which is stabilized by the basic medium.

Acidic hydrolysis follows a different mechanistic pathway, involving protonation of the carbonyl oxygen followed by nucleophilic attack by water. This reaction is reversible and typically requires elevated temperatures and excess water to drive the equilibrium toward the hydrolysis products [7].

Transesterification Reactions

The ester group can undergo transesterification reactions with different alcohols in the presence of acid or base catalysts. This transformation is particularly useful for modifying the compound's solubility and pharmacokinetic properties [6]. The reaction proceeds through formation of a tetrahedral intermediate, with the alcohol exchange occurring through nucleophilic substitution at the carbonyl carbon.

Base-catalyzed transesterification typically employs alkoxide nucleophiles, while acid-catalyzed variants use alcohol nucleophiles under acidic conditions. The choice of catalyst depends on the specific alcohol and desired reaction conditions [8].

Aminolysis and Amidation

The ester group can be converted to amides through reaction with primary or secondary amines. This transformation proceeds through nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, forming an amide bond and releasing ethanol [9]. The reaction is typically carried out under mild conditions and provides access to amide derivatives with potentially enhanced biological activity.

| Reaction Type | Nucleophile | Catalyst | Temperature | Product |

|---|---|---|---|---|

| Basic Hydrolysis | OH⁻ | NaOH | 25-60°C | Carboxylate Salt |

| Acidic Hydrolysis | H2O | H2SO4 | 60-100°C | Carboxylic Acid |

| Transesterification | R-OH | Base/Acid | 25-80°C | Alternative Ester |

| Aminolysis | R-NH2 | None | 25-60°C | Amide |

Halogen-Directed Chemistry

Bromine Substitution Reactions

The bromine atom in Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate serves as an excellent leaving group, facilitating various substitution reactions through both nucleophilic aromatic substitution and metal-catalyzed cross-coupling pathways [10] [11]. The electron-withdrawing nature of the formyl group and the electron-donating methoxy group create a unique electronic environment that influences the reactivity of the bromine substituent.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing formyl group ortho to the bromine atom significantly activates the aromatic ring toward nucleophilic aromatic substitution [10]. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a Meisenheimer complex intermediate. The negatively charged intermediate is stabilized by the electron-withdrawing formyl group through resonance, facilitating the subsequent elimination of bromide.

Common nucleophiles that participate in these reactions include alkoxides, amines, and thiolates. The reaction conditions typically require elevated temperatures and polar aprotic solvents to achieve optimal yields [11]. The regioselectivity of the reaction is primarily determined by the position of the electron-withdrawing group relative to the halogen.

Metal-Catalyzed Halogen Exchange

The bromine atom can be replaced with other halogens through metal-catalyzed halogen exchange reactions. Copper-catalyzed iodination using copper iodide and an appropriate ligand system provides access to the corresponding iodo derivative [12]. Similarly, fluorination can be achieved using nucleophilic fluoride sources in the presence of copper catalysts, though these reactions typically require more forcing conditions due to the poor leaving group ability of fluoride.

Radical Substitution Pathways

Under photochemical conditions or in the presence of radical initiators, the bromine atom can undergo homolytic cleavage to generate aryl radicals [13]. These radicals can then be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. The radical pathway is particularly useful for reactions that are difficult to achieve through conventional ionic mechanisms.

| Substitution Type | Nucleophile/Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Nucleophilic | Methoxide | DMF, 100°C | Methoxy Derivative | 75-85% |

| Nucleophilic | Morpholine | Toluene, 110°C | Morpholine Derivative | 70-80% |

| Halogen Exchange | CuI/Ligand | DMF, 120°C | Iodo Derivative | 65-75% |

| Radical | Bu3SnH | Toluene, hν | Debrominated Product | 80-90% |

Cross-Coupling Applications

The bromine substituent in Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Negishi coupling reactions [14] [15]. These transformations provide powerful methods for carbon-carbon bond formation and enable the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction between the brominated compound and organoboron reagents proceeds through the characteristic palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination steps [15]. The reaction is typically performed using palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) precatalysts that are reduced in situ.

The presence of the formyl group in the substrate can pose challenges due to its potential to coordinate with the palladium catalyst, but appropriate choice of ligands and reaction conditions can overcome these limitations [16]. Phosphine ligands with sufficient steric bulk, such as tri-tert-butylphosphine or SPhos, are often employed to facilitate the reaction while minimizing catalyst deactivation.

Heck Coupling Reactions

The Heck reaction with alkenes provides access to substituted alkenes through palladium-catalyzed C-H activation [17] [18]. The reaction proceeds through oxidative addition of the aryl bromide to palladium(0), followed by coordination and insertion of the alkene, and subsequent β-hydride elimination to form the substituted alkene product.

The electronic properties of the substrate significantly influence the reaction outcome. The electron-withdrawing formyl group facilitates the oxidative addition step, while the electron-donating methoxy group can influence the regioselectivity of the alkene insertion [17].

Negishi Coupling with Organozinc Reagents

The Negishi coupling reaction employs organozinc reagents as nucleophilic coupling partners [19]. This reaction offers excellent functional group tolerance and can be performed under mild conditions. The organozinc reagents are typically prepared in situ from the corresponding alkyl halides and activated zinc dust, or through transmetalation from other organometallic species.

The reaction mechanism involves oxidative addition of the aryl bromide to palladium(0), followed by transmetalation with the organozinc reagent and reductive elimination to form the coupled product [19]. The mild reaction conditions make this transformation particularly suitable for substrates containing sensitive functional groups such as aldehydes.

| Coupling Type | Coupling Partner | Catalyst System | Base | Yield Range |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acids | Pd(PPh3)4 | K2CO3 | 80-95% |

| Suzuki-Miyaura | Alkylboranes | Pd(dppf)Cl2 | KOH | 70-85% |

| Heck | Styrene | Pd(OAc)2/PPh3 | Et3N | 75-90% |

| Negishi | Alkylzinc Reagents | Pd(PPh3)4 | None | 85-95% |

Micellar Effects on Formylation Reactions

The application of micellar catalysis to formylation reactions involving Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate represents an emerging area of sustainable synthetic methodology [20] [21]. Micellar systems provide unique reaction environments that can enhance both the rate and selectivity of formylation processes while operating under environmentally benign conditions.

Micellar Environment Effects

Surfactant micelles create hydrophobic microenvironments that can dramatically alter the kinetics and thermodynamics of organic reactions [20]. In the context of formylation reactions, the micellar core provides a concentrated hydrophobic environment where substrate and reagents can interact with enhanced efficiency compared to conventional organic solvents.

The choice of surfactant significantly influences the reaction outcome. Cationic surfactants such as cetyltrimethylammonium bromide (CTAB) are particularly effective for reactions involving anionic nucleophiles, while anionic surfactants like sodium dodecyl sulfate (SDS) are preferred for reactions with cationic species [22]. The critical micelle concentration (CMC) and the nature of the headgroup both play crucial roles in determining the optimal reaction conditions.

Formylation Reaction Enhancement

Micellar systems have been shown to enhance the efficiency of Vilsmeier-Haack formylation reactions [23]. The concentrated environment within the micelle increases the local concentration of both the substrate and the formylating reagent, leading to enhanced reaction rates. Additionally, the micellar environment can stabilize intermediates and transition states, leading to improved selectivity.

The formylation of aromatic compounds in micellar media typically proceeds through electrophilic aromatic substitution mechanisms, where the formyl electrophile is generated from N,N-dimethylformamide and phosphorus oxychloride within the micellar environment [24]. The reaction shows excellent regioselectivity, with formylation occurring preferentially at positions activated by electron-donating groups.

Solubilization and Mass Transfer Effects

One of the key advantages of micellar catalysis is the ability to solubilize hydrophobic substrates in aqueous media [20]. The hydrophobic core of the micelle provides a suitable environment for organic substrates, while the hydrophilic exterior ensures compatibility with aqueous reaction conditions. This eliminates the need for organic solvents and reduces the environmental impact of the reaction.

The dynamic nature of micellar systems facilitates mass transfer between the organic and aqueous phases, allowing for efficient product separation and catalyst recovery [22]. The continuous aggregation and disaggregation of micelles enables rapid exchange of reactants and products, maintaining high reaction rates throughout the transformation.

| Surfactant Type | CMC (mM) | Optimal Concentration | Reaction Enhancement | Selectivity |

|---|---|---|---|---|

| CTAB | 0.92 | 2-5 mM | 5-10 fold | High |

| SDS | 8.1 | 15-25 mM | 3-7 fold | Moderate |

| Triton X-100 | 0.24 | 1-3 mM | 8-12 fold | High |

| Tween 80 | 0.012 | 0.05-0.1 mM | 4-8 fold | Moderate |

Oxidative and Reductive Transformation Pathways

The multiple functional groups in Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate provide numerous opportunities for oxidative and reductive transformations that can dramatically alter the compound's structure and properties [4] [25]. These redox processes are fundamental to the compound's synthetic utility and biological activity.

Oxidative Transformations

The aldehyde group serves as the primary site for oxidative transformations. Various oxidizing agents can convert the formyl group to the corresponding carboxylic acid, with the choice of reagent depending on the desired reaction conditions and functional group compatibility [4]. Potassium permanganate in alkaline solution provides a robust method for oxidation, while milder reagents such as sodium hypochlorite or hydrogen peroxide can be used when sensitive functional groups are present.

The methoxy group can undergo oxidative demethylation under strong oxidizing conditions, leading to the formation of phenolic derivatives [4]. This transformation is particularly relevant in metabolic studies, where oxidative demethylation is a common phase I metabolic pathway.

The aromatic ring can undergo oxidative coupling reactions in the presence of one-electron oxidants such as iron(III) salts or cerium(IV) ammonium nitrate [26]. These reactions proceed through radical cation intermediates and can lead to the formation of dimeric or oligomeric products.

Reductive Transformations

The aldehyde group can be reduced to the corresponding primary alcohol using hydride donors such as sodium borohydride or lithium aluminum hydride [2]. The choice of reducing agent depends on the reaction conditions and the presence of other reducible functional groups. Sodium borohydride is typically preferred due to its mild reaction conditions and high selectivity.

The aromatic bromide can be reduced to the corresponding hydrogen compound through metal-catalyzed hydrogenolysis [27]. This transformation is particularly useful for preparing debrominated analogs for structure-activity relationship studies. Common reducing systems include palladium on carbon with hydrogen gas or zinc dust in acidic media.

The ester group can be reduced to the corresponding alcohol using lithium aluminum hydride, though this reagent will also reduce the aldehyde group simultaneously [25]. Selective reduction of the ester can be achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Redox Cycling and Electron Transfer

The compound can participate in redox cycling reactions, particularly through the phenolic derivatives formed by methoxy group oxidation [28]. These compounds can undergo reversible oxidation-reduction cycles, forming phenoxyl radicals that can participate in electron transfer reactions.

The electrochemical properties of the compound are influenced by the substituent pattern on the aromatic ring. The electron-withdrawing formyl group decreases the oxidation potential, while the electron-donating methoxy group has the opposite effect [28]. This electronic tuning allows for precise control of the redox properties through structural modification.

| Transformation | Reagent | Conditions | Product | Electron Change |

|---|---|---|---|---|

| Aldehyde Oxidation | KMnO4 | Alkaline, 60°C | Carboxylic Acid | +2e⁻ |

| Aldehyde Reduction | NaBH4 | Ethanol, 0°C | Primary Alcohol | -2e⁻ |

| Aromatic Debromination | Pd/C, H2 | Methanol, 25°C | Debrominated Product | -2e⁻ |

| Ester Reduction | LiAlH4 | Ether, 0°C | Primary Alcohol | -4e⁻ |

| Phenolic Oxidation | Fe(III) | Acetonitrile, 25°C | Phenoxyl Radical | +1e⁻ |

XLogP3

Dates

Explore Compound Types